molecular formula C20H20O6 B2636591 (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 904502-23-4

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2636591
CAS No.: 904502-23-4
M. Wt: 356.374
InChI Key: ZLWCCOOVBTZPAR-SXGWCWSVSA-N
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Description

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core with multiple methoxy groups and a benzylidene substituent, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylbenzofuran-3(2H)-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the double bond in the benzylidene moiety.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or other alkoxides can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry : Given its structural characteristics, (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one could be explored as a lead compound for developing new therapeutic agents targeting various diseases.
  • Pharmacological Studies : The compound's interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic benefits.
  • Chemical Transformations : The unique reactivity of this compound allows for further derivatization, which can lead to the synthesis of novel compounds with enhanced biological activities.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Methoxybenzofuran-3(2H)-oneBenzofuran core with one methoxy groupAntioxidantSimpler structure
4-Methyl-6-methoxybenzo[b]furanBenzofuran core with methyl substitutionAnticancerLacks trimethoxy group
5-Hydroxy-7-methoxyflavoneFlavonoid structureAntioxidant & anti-inflammatoryDifferent core structure

This table illustrates how the complex substitution pattern in this compound may contribute to its multifaceted biological activities compared to simpler analogs.

Mechanism of Action

The mechanism by which (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-4-methylbenzofuran-3(2H)-one: Lacks the benzylidene substituent.

    2,3,4-trimethoxybenzaldehyde: Lacks the benzofuran core.

    Benzofuran derivatives: Various derivatives with different substituents.

Uniqueness

The uniqueness of (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one lies in its combination of a benzofuran core with multiple methoxy groups and a benzylidene substituent, which imparts distinct chemical and biological properties.

Biological Activity

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound characterized by a complex structure that includes a benzofuran core and multiple methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O6C_{20}H_{20}O_{6}, with a molecular weight of approximately 356.374 g/mol. Its structural uniqueness arises from the presence of multiple methoxy groups and a benzylidene substituent, which are believed to play significant roles in its biological activity.

PropertyValue
Molecular FormulaC20H20O6
Molecular Weight356.374 g/mol
Purity≥ 95%

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

These interactions may influence enzyme activity or receptor binding, contributing to its biological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for neutralizing free radicals and reducing oxidative stress in cells.

Anti-inflammatory Properties

Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluated the compound's ability to scavenge free radicals using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control samples.
    Assay TypeIC50 Value (µM)
    DPPH25.4
    ABTS18.7
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with the compound reduced the expression of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : In a recent study on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 30 µM after 48 hours.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    3050
    5025

Q & A

Q. What synthetic strategies are optimal for constructing the benzofuran-3(2H)-one core with a Z-configured benzylidene substituent?

Basic Research Focus
The benzofuranone core is typically synthesized via acid- or base-catalyzed cyclization of substituted salicylaldehyde derivatives. For the Z-configuration, stereoselective aldol condensation between 6-methoxy-4-methylbenzofuran-3(2H)-one and 2,3,4-trimethoxybenzaldehyde is critical. Key steps include:

  • Solvent selection : Use anhydrous THF or dioxane to minimize side reactions .
  • Catalysis : NaH or K₂CO₃ promotes deprotonation and nucleophilic attack .
  • Stereochemical control : The Z-isomer is stabilized by intramolecular hydrogen bonding between the benzylidene methoxy groups and the carbonyl oxygen .

Table 1: Representative Synthetic Routes

MethodYield (%)Key ConditionsReference
Aldol condensation75–85NaH/THF, 0°C → RT
Microwave-assisted90K₂CO₃/DMF, 120°C

Q. How can conflicting NMR data for Z/E isomerization be resolved during structural characterization?

Advanced Research Focus
Contradictions in ¹H NMR chemical shifts (e.g., benzylidene proton δ 7.2–7.8 ppm) often arise from solvent polarity or impurities. To resolve this:

  • 2D NMR (NOESY/ROESY) : Confirm spatial proximity between the benzylidene aryl group and benzofuranone methyl/methoxy groups .
  • X-ray crystallography : Definitive proof of Z-configuration via crystal structure analysis (e.g., dihedral angle < 10° between aryl planes) .
  • Dynamic HPLC : Monitor isomerization kinetics under thermal stress to assess stability .

Example : In , the Z-isomer showed a diagnostic NOE correlation between H-7 (benzofuranone) and the 2-methoxy group of the benzylidene moiety.

Q. What methodologies are effective for analyzing the compound’s stability under physiological conditions?

Advanced Research Focus

  • Accelerated degradation studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring via HPLC-UV .
  • Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., demethylation at 6-methoxy or benzylidene positions) .
  • Photostability assays : Expose to UV light (λ = 254 nm) to evaluate susceptibility to [3,3]-sigmatropic rearrangements .

Key Finding : Methoxy groups at 2,3,4-positions enhance stability by reducing electrophilic susceptibility .

Q. How should researchers design SAR studies to evaluate bioactivity without commercial cytotoxicity data?

Basic Research Focus

  • Structural analogs : Synthesize derivatives with:
    • Varied methoxy substitutions (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy) .
    • Substituents at the 4-methyl position (e.g., -Cl, -Br) .
  • In vitro assays :
    • Antioxidant activity : DPPH radical scavenging .
    • Enzyme inhibition : Test against COX-2 or topoisomerase I .
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., genistein for kinase inhibition) .

Table 2: SAR Trends from Analogous Compounds

ModificationBioactivity TrendReference
2,3,4-Trimethoxy↑ Antiproliferative activity
4-Methyl → 4-Ethyl↓ Solubility, ↑ LogP

Q. What mechanistic insights explain contradictory yields in large-scale vs. small-scale syntheses?

Advanced Research Focus
Discrepancies often stem from heat/mass transfer inefficiencies or catalyst deactivation . Mitigation strategies:

  • Flow chemistry : Improve mixing and temperature control for aldol condensation .
  • Catalyst recycling : Use polymer-supported bases (e.g., Amberlyst A21) to reduce waste .
  • Scale-up DOE : Optimize parameters (e.g., stoichiometry, reaction time) using response surface methodology .

Case Study : Scaling from 1 mmol to 1 mol reduced yield from 85% to 62% due to incomplete benzylidene group formation; switching to microwave irradiation restored yield to 78% .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

Advanced Research Focus

  • DFT calculations : Model transition states for sigmatropic rearrangements or electrophilic aromatic substitution .
  • MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO vs. THF) .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .

Example : DFT studies on analogous benzofuranones revealed that electron-donating methoxy groups lower the activation energy for nucleophilic attack by 12–15 kcal/mol .

Properties

IUPAC Name

(2Z)-6-methoxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-11-8-13(22-2)10-15-17(11)18(21)16(26-15)9-12-6-7-14(23-3)20(25-5)19(12)24-4/h6-10H,1-5H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWCCOOVBTZPAR-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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